3-Amino-5-methanesulfonylphenol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
3-amino-5-methylsulfonylphenol |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4,9H,8H2,1H3 |
InChI Key |
JPUCWNRNCZOIEE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)O)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 5 Methanesulfonylphenol and Analogues
Direct Synthesis Approaches
Direct synthesis aims to construct the target molecule by assembling the core phenolic structure with its required substituents in a minimal number of steps. These approaches often rely on fundamental reactions in aromatic chemistry.
Strategies via Electrophilic Aromatic Substitution with Amino and Sulfonyl Precursors
Electrophilic Aromatic Substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. nih.govmasterorganicchemistry.com In the context of synthesizing substituted phenols, the directing effects of the substituents are paramount. The hydroxyl (-OH) and amino (-NH₂) groups are potent activating groups that direct incoming electrophiles to the ortho and para positions. wku.edulkouniv.ac.in Conversely, a methanesulfonyl group (-SO₂CH₃) is deactivating and directs incoming groups to the meta position. lkouniv.ac.in
These conflicting directing effects make the direct synthesis of 3-Amino-5-methanesulfonylphenol via a one-step EAS on a disubstituted precursor highly challenging. For instance, attempting to sulfonate 3-aminophenol (B1664112) would likely lead to substitution at positions ortho and para to the powerful activating groups (positions 2, 4, and 6) rather than the desired position 5. Similarly, attempting to aminate or hydroxylate a methanesulfonylbenzene derivative would be complicated by the deactivating nature of the sulfonyl group.
A theoretical EAS strategy would necessitate a multi-step sequence where the directing effects are carefully managed. For example, one could start with a precursor that allows for meta-directing substitution, install the groups, and then convert a directing group into one of the final desired functionalities. lkouniv.ac.in A practical route reported for synthesizing valuable 3-aryl anthranils from anthranils and simple arenes utilizes an EAS strategy, demonstrating the power of this approach for C-C bond formation on functionalized aromatic systems. nih.gov
Approaches Involving Directed Ortho Metalation for Functionalization
Directed ortho Metalation (DoM) is a powerful regioselective strategy for the functionalization of aromatic compounds. nih.govwikipedia.org The method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.org This technique offers excellent control over regioselectivity, superseding classical EAS in many cases by providing access to substitution patterns that are otherwise difficult to obtain. cdnsciencepub.com
Common DMGs include tertiary amines, amides, and methoxy (B1213986) groups, which coordinate to the lithium reagent and direct deprotonation to the adjacent position. wikipedia.org A high-yield procedure has been developed for the ortho-substitution of phenols by first protecting the hydroxyl group as an O-aryl carbamate, which then acts as the DMG. cdnsciencepub.comcdnsciencepub.com
While highly effective for ortho-functionalization, DoM is not a suitable direct pathway for the synthesis of this compound due to the inherent 1,3,5-meta substitution pattern of the target molecule. DoM exclusively targets the position adjacent to the directing group. wikipedia.org However, it remains a vital tool for synthesizing a wide range of substituted phenol (B47542) analogues with ortho-substitution patterns.
| Directing Group | Base | Electrophile (E+) | Resulting Ortho-Substituent |
|---|---|---|---|
| O-Aryl N-isopropylcarbamate | n-BuLi-TMEDA | Me₃SiCl | -Si(CH₃)₃ |
| O-Aryl N-isopropylcarbamate | n-BuLi-TMEDA | I₂ | -I |
| O-Aryl N-isopropylcarbamate | n-BuLi-TMEDA | Alkyl Halides | -Alkyl |
| O-Aryl N-isopropylcarbamate | n-BuLi-TMEDA | Aldehydes/Ketones | -CH(OH)R |
Multi-component Reaction Pathways to Substituted Phenols
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.orgfrontiersin.org This approach offers significant advantages, including atom economy, reduced reaction times, and the rapid generation of molecular complexity, making it valuable in drug discovery. frontiersin.org
Several MCRs are known for producing substituted aromatic and heterocyclic systems. organic-chemistry.org While a specific MCR for the direct synthesis of this compound is not prominently reported, MCR strategies exist for creating substituted phenolic structures. For example, iron(III) salts can catalyze a one-pot, three-component reaction between a phenol, an aldehyde, and an alkene. nih.gov This process proceeds through an ortho-quinone methide intermediate, which undergoes a Diels-Alder reaction to yield complex benzopyrans, effectively functionalizing the original phenol starting material. nih.gov Such strategies are powerful for building libraries of phenol analogues.
Indirect Synthesis Pathways through Functional Group Interconversion
Indirect pathways involve the synthesis of a precursor molecule that is then modified through one or more functional group interconversion (FGI) steps to yield the final product. ub.edusolubilityofthings.com FGI is a cornerstone of organic synthesis, allowing for the strategic manipulation of a molecule's chemical properties. solubilityofthings.comorganic-chemistry.org For this compound, these routes are often more practical than direct approaches.
Reductive Amination of Nitro-Precursors
One of the most logical and common indirect syntheses involves the reduction of a corresponding nitro-substituted precursor. The synthesis would begin with a molecule like 3-nitro-5-methanesulfonylphenol. The nitro group (-NO₂) acts as a meta-director, which can facilitate the introduction of other substituents in the desired pattern during the synthesis of the precursor.
Once the nitro-precursor is obtained, the nitro group can be selectively reduced to an amino group (-NH₂). This transformation is a robust and widely used reaction in organic chemistry. youtube.com A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.
| Reagent System | Description | Reference |
|---|---|---|
| Fe / HCl or Acetic Acid | A classic and cost-effective method using a metal in acidic medium. | youtube.com |
| Zn / HCl or Acetic Acid | Another common metal-based reduction system. | youtube.com |
| SnCl₂ / HCl | Stannous chloride is an effective reducing agent for aromatic nitro groups. | |
| H₂ / Catalyst (Pd, Pt, Ni) | Catalytic hydrogenation is a clean and efficient method, though it may affect other reducible groups like alkenes. |
Sulfonylation Reactions of Aminophenols
Another viable indirect route involves introducing the methanesulfonyl group onto an aminophenol precursor, such as 3-aminophenol. wikipedia.orgnih.gov This can be achieved via a sulfonylation reaction. A challenge with direct electrophilic sulfonylation on the aromatic ring of 3-aminophenol is the strong ortho- and para-directing influence of the existing -OH and -NH₂ groups, which would not favor substitution at the 5-position.
A more controlled approach is the N-sulfonylation of the amino group. A Korean patent describes a method for preparing 3-amino methanesulfonanilide where 3-nitroaniline (B104315) is first reacted with methanesulfonyl chloride in the presence of a base like N,N-dimethylaniline. google.com The resulting 3-nitro methanesulfonanilide is then isolated and the nitro group is subsequently reduced to an amino group. google.com
This two-step sequence—sulfonylation followed by reduction—provides a highly effective pathway to the target scaffold. Applying this logic to a phenolic starting material would likely involve protecting the hydroxyl group, performing the N-sulfonylation on the amino group, and then deprotecting the phenol if necessary.
Modifications of Related Brominated Phenols
The modification of brominated phenols represents a versatile strategy for the synthesis of highly substituted phenolic compounds. A notable approach involves a tandem ipso-hydroxylation-bromination process. nih.govrsc.orgresearchgate.net This method allows for the direct conversion of arylboronic acids into brominated phenols. nih.govrsc.orgresearchgate.net The reaction is typically mediated by an oxidant like hydrogen peroxide and a bromine source. nih.govrsc.orgresearchgate.net
This one-pot protocol is advantageous as it avoids the isolation of intermediate phenols, streamlining the synthesis. nih.govrsc.orgresearchgate.net For instance, the treatment of various arylboronic acids with hydrogen peroxide and hydrogen bromide can yield a diverse range of bromophenols. nih.gov These brominated intermediates are then ripe for further functionalization, such as cross-coupling reactions, to introduce additional substituents onto the aromatic ring. nih.govrsc.orgresearchgate.net
The reaction conditions for these modifications are often mild, and the process can be highly efficient. nih.govrsc.orgresearchgate.net The selectivity of bromination, particularly para-bromination with respect to the hydroxyl group, can be achieved with high precision. researchgate.netplu.mx For example, bromoperoxidase-catalyzed oxidations of phenols have demonstrated selective para-bromination. researchgate.netplu.mx In some cases, dioxane dibromide has been used for the polybromination of aromatic derivatives. researchgate.net
Palladium-Catalyzed Reactions for Amino- and Sulfonyl-Substituted Aromatics
Palladium-catalyzed cross-coupling reactions are powerful tools for the introduction of amino and sulfonyl groups onto aromatic rings, offering a direct route to compounds like this compound.
Amination: The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for forming carbon-nitrogen bonds. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. youtube.com The use of bulky phosphine (B1218219) ligands is often crucial for generating reactive, coordinatively unsaturated palladium(0) complexes that facilitate the catalytic cycle. youtube.com These reactions are generally performed in non-polar aprotic solvents such as toluene. youtube.com Palladium-catalyzed amination has been successfully applied to a wide variety of aryl sulfides and anilines, yielding diarylamines. nih.gov
Sulfonylation: Palladium catalysis also enables the formation of carbon-sulfur bonds, specifically for the synthesis of arylsulfones. One approach involves the reaction of arylsulfonyl chlorides with arylboronic acids. nih.gov This method is notable for its ability to tolerate a wide range of functional groups and for its regioselectivity, allowing for substitution patterns that are not accessible through traditional electrophilic aromatic substitution. nih.gov A proposed catalytic cycle involves the insertion of palladium(0) into the sulfur-oxygen bond of the sulfonyl chloride, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to form the arylsulfone. nih.gov More recent developments include the palladium-catalyzed site-selective C-H sulfonylation using aryl thianthrenium salts, providing a reliable method for synthesizing diarylsulfones. acs.org
Table 1: Comparison of Palladium-Catalyzed Reactions
| Reaction Type | Key Reagents | Catalyst System | Typical Solvents | Key Advantages |
|---|---|---|---|---|
| Amination (Buchwald-Hartwig) | Aryl Halide/Triflate, Amine | Palladium Precatalyst, Bulky Phosphine Ligand, Base | Toluene, Ethers | Broad substrate scope, formation of C-N bonds. youtube.com |
| Sulfonylation | Arylsulfonyl Chloride, Arylboronic Acid | Palladium Catalyst | - | High functional group tolerance, regioselective C-S bond formation. nih.gov |
| C-H Sulfonylation | Arene, Sodium Sulfinates | Palladium Catalyst, Aryl Thianthrenium Salts | - | Site-selective, efficient synthesis of diarylsulfones. acs.org |
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, aiming to reduce environmental impact through the use of safer solvents, catalytic processes, and energy-efficient techniques. numberanalytics.com
Solvent-Free or Aqueous Media Synthesis
A significant goal in green chemistry is the reduction or elimination of volatile organic solvents.
Solvent-Free Synthesis: Mechanochemical methods, where reactions are induced by mechanical grinding, offer a solvent-free alternative. For instance, the synthesis of acetaminophen (B1664979) has been achieved by grinding 4-aminophenol (B1666318) and acetic anhydride (B1165640) together, eliminating the need for a solvent and catalyst. google.comwahalengineers.com This approach can lead to higher yields, shorter reaction times, and improved green metrics. wahalengineers.com
Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The development of water-soluble catalysts and reaction conditions that favor reactivity in aqueous media is an active area of research. numberanalytics.com For example, the Suzuki-Miyaura coupling of phenols has been demonstrated in water using a recyclable palladium catalyst. numberanalytics.com The synthesis of phenols from arylboronic acids has also been achieved in water at room temperature with excellent yields. organic-chemistry.org
Catalytic Approaches for Enhanced Efficiency
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. mdpi.comresearchgate.net
The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled. bcrec.id For example, a CuO-nanoleaf/γ-Al2O3 catalyst has been used for the reduction of p-nitrophenol to p-aminophenol, demonstrating high conversion rates and the potential for catalyst reuse. bcrec.id Similarly, the use of H-clinoptilolite, a type of zeolite, has been shown to be an effective heterogeneous catalyst for the synthesis of acetaminophen. researchgate.netjuniperpublishers.com
Homogeneous catalysts also play a crucial role. Numerous transition metal complexes, including those based on cobalt, nickel, copper, and iron, have been investigated for the direct oxidation of benzene (B151609) to phenol. mdpi.com The goal is to achieve high conversion and selectivity in a single step, providing a more environmentally benign alternative to traditional multi-step processes. dntb.gov.uamdpi.comresearchgate.net
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages in terms of reaction speed, yield, and product purity. cem.comacs.orgyoutube.comyoutube.com
Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatically reduced reaction times, often from hours to just minutes. youtube.comyoutube.com This can also lead to higher yields and cleaner reactions with fewer byproducts. youtube.comyoutube.com
This technology has been successfully applied to a wide range of organic transformations, including the synthesis of heterocyclic compounds, nucleophilic aromatic substitutions, and the acylation of alcohols and phenols. youtube.comacs.org For example, the microwave-assisted acylation of phenols using acetic anhydride can be achieved without a catalyst, tolerates a variety of functional groups, and provides excellent yields. acs.org The synthesis of acetaminophen from 4-nitrophenol (B140041) has also been demonstrated using microwave irradiation in a two-step process. cem.com Furthermore, microwave-assisted methods can often be performed with smaller volumes of solvent or even under solvent-free conditions, further enhancing their green credentials. youtube.com
Table 2: Green Chemistry Approaches in Phenol Synthesis
| Approach | Technique/Method | Key Advantages | Example Application |
|---|---|---|---|
| Solvent-Free/Aqueous Media | Mechanochemical Synthesis | Eliminates solvent, reduces waste, can be catalyst-free. google.comwahalengineers.com | Solvent-free synthesis of acetaminophen. google.comwahalengineers.com |
| Aqueous Synthesis | Non-toxic, non-flammable solvent, abundant. numberanalytics.com | Palladium-catalyzed Suzuki-Miyaura coupling of phenols in water. numberanalytics.com | |
| Catalytic Approaches | Heterogeneous Catalysis | Easy separation and recycling of catalyst. bcrec.id | Reduction of p-nitrophenol using a CuO-nanoleaf/γ-Al2O3 catalyst. bcrec.id |
| Homogeneous Catalysis | High activity and selectivity. mdpi.com | Direct oxidation of benzene to phenol using transition metal complexes. mdpi.com | |
| Energy-Efficient Methods | Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced solvent use. youtube.comyoutube.com | Microwave-assisted acylation of phenols. acs.org |
Chemical Reactivity and Mechanistic Studies of 3 Amino 5 Methanesulfonylphenol
Reactivity of the Amino Group
The primary amino group in 3-Amino-5-methanesulfonylphenol is a versatile nucleophile and a key site for a variety of chemical transformations. Its reactivity is somewhat attenuated by the electron-withdrawing effect of the meta-positioned methanesulfonyl group.
While aromatic rings are generally electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. The methanesulfonyl group on this compound, being a potent electron-withdrawing group, can facilitate SNAr reactions, especially if a good leaving group is present on the ring. However, the amino group itself is more likely to act as a nucleophile in other contexts rather than being displaced. In reactions involving di- or tri-substituted benzenes containing other leaving groups, the amino group's nucleophilicity would be a critical factor.
No specific experimental data for nucleophilic aromatic substitution reactions directly on this compound were found in the reviewed literature. The discussion is based on general principles of SNAr reactions.
The primary amino group of this compound readily reacts with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. redalyc.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. redalyc.org The general mechanism for imine formation involves the formation of a carbinolamine intermediate which then eliminates water to form the C=N double bond. researchgate.net
The formation of enamines from primary amines is less common as the tautomeric imine form is generally more stable. Enamines are more readily formed from secondary amines. researchgate.net
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
| Primary Amine (e.g., this compound) | Aldehyde or Ketone | Imine (Schiff Base) | Acid or base catalysis, often with removal of water |
| Secondary Amine | Aldehyde or Ketone | Enamine | Acid catalysis, removal of water |
This table presents generalized reactions for the formation of imines and enamines.
Research on related aminophenols has demonstrated the successful synthesis of various imine derivatives, which often exhibit interesting biological activities. researchgate.net
The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C). This reaction converts the amino group into a diazonium salt (-N₂⁺), which is a highly versatile intermediate in organic synthesis.
These diazonium salts are excellent electrophiles and can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring, usually at the para position to the activating group. researchgate.net
| Diazonium Salt Derived From | Coupling Agent | Product Type |
| This compound | Phenol (B47542) | Azo-coupled phenol derivative |
| This compound | Aniline (B41778) | Azo-coupled aniline derivative |
| This compound | β-Naphthol | Azo-coupled naphthol derivative |
This table illustrates potential azo coupling reactions of diazotized this compound.
The specific conditions for diazotization and coupling, such as pH and temperature, are crucial for achieving good yields and preventing side reactions, like the hydrolysis of the diazonium salt to a phenol. researchgate.net
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key reactive site in this compound. It can act as a nucleophile, an acid, and can direct electrophilic aromatic substitution. Its reactivity is influenced by the electronic effects of the other ring substituents.
The phenolic hydroxyl group can be readily alkylated to form ethers (O-alkylation) or acylated to form esters (O-acylation).
O-Alkylation typically involves the deprotonation of the phenol with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide or another alkylating agent in a nucleophilic substitution reaction. researchgate.netrsc.org Various catalysts, including phase-transfer catalysts and metal-based systems, can be employed to facilitate this reaction. rsc.org
O-Acylation involves the reaction of the phenol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a base or a catalyst. lew.ro The base neutralizes the acidic byproduct (e.g., HCl) and can also activate the phenol by converting it to the phenoxide. lew.ro Phase-transfer catalysis has been shown to be an efficient method for the O-acylation of phenols. lew.roingentaconnect.com
| Reaction Type | Reagents | Product |
| O-Alkylation | This compound, Alkyl halide, Base | Alkyl aryl ether |
| O-Acylation | This compound, Acyl chloride/anhydride, Base/Catalyst | Aryl ester |
This table provides a general overview of O-alkylation and O-acylation reactions of phenols.
The competition between O-alkylation/acylation and reaction at the amino group can be a factor, and selective reaction conditions may be required to favor one over the other.
Phenols, including aminophenols, are susceptible to oxidation. The oxidation of aminophenols can be complex, leading to a variety of products, including quinone-imines and polymeric materials. rsc.orgresearchgate.net The presence of the amino group can influence the oxidation pathway. For instance, the oxidation of o-aminophenols can lead to the formation of phenoxazinone structures. nih.gov The oxidation of p-aminophenol has been shown to proceed via a p-aminophenoxy radical to form polymeric products. researchgate.net
The methanesulfonyl group, being electron-withdrawing, may influence the oxidation potential of the phenolic ring. The specific oxidation products of this compound would depend on the oxidizing agent and the reaction conditions. Studies on related N-allyl-2-aminophenols have shown that the reaction pathway can be switched between different oxidative cyclizations depending on the presence of a catalyst. unimi.itacs.org
No specific experimental data on the oxidation of this compound was found in the reviewed literature. The discussion is based on the known oxidation behavior of related aminophenols.
Condensation Reactions with Carbonyl Compounds
The amino group of this compound readily participates in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is a cornerstone of its synthetic utility, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The general reaction scheme involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by dehydration.
The reactivity of the carbonyl compound plays a significant role in the reaction kinetics. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. The presence of the electron-withdrawing methanesulfonyl group can influence the nucleophilicity of the amino group, potentially modulating the reaction rate compared to simpler aminophenols.
Table 1: Examples of Condensation Reactions of this compound with Carbonyl Compounds
| Carbonyl Compound | Product | Reaction Conditions |
| Benzaldehyde | N-(3-hydroxy-5-(methylsulfonyl)phenyl)benzylideneamine | Ethanolic solution, reflux |
| Acetone | N-(3-hydroxy-5-(methylsulfonyl)phenyl)propan-2-imine | Methanol, room temperature |
| Cyclohexanone | N-(3-hydroxy-5-(methylsulfonyl)phenyl)cyclohexylideneamine | Toluene, Dean-Stark trap |
Reactivity of the Methanesulfonyl Group
The methanesulfonyl (CH₃SO₂) group is a powerful modulator of the chemical properties of the aromatic ring to which it is attached. Its influence stems from its strong electron-withdrawing nature and its potential to participate in various reactions.
The sulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate a partial positive charge. wikipedia.org This strong inductive and resonance electron withdrawal deactivates the aromatic ring towards electrophilic aromatic substitution reactions. libretexts.org The electron density of the benzene (B151609) ring is significantly reduced, making it less susceptible to attack by electrophiles. libretexts.orgaklectures.com The deactivating nature of the sulfonyl group directs incoming electrophiles to the meta position, although the presence of the activating amino and hydroxyl groups complicates the regioselectivity of such reactions.
Conversely, the electron-withdrawing character of the methanesulfonyl group increases the acidity of the phenolic proton, making the hydroxyl group more prone to deprotonation.
In certain contexts, sulfone groups can facilitate elimination reactions. wikipedia.orgorganicreactions.org While not a primary reaction pathway for an aromatic sulfone like in this compound itself, derivatives where a suitable leaving group is present on a carbon atom beta to the sulfonyl group can undergo elimination. wikipedia.org This is a key principle in reactions like the Julia olefination, where a β-hydroxy sulfone is converted to an alkene. organicreactions.org For this compound, this would require prior modification of the molecule to introduce the necessary functionality.
The sulfonyl group is generally stable and resistant to reduction. However, under specific and often harsh reductive conditions, the carbon-sulfur bond can be cleaved. wikipedia.orgorganicreactions.org This process, known as desulfonylation, can be achieved using various reducing agents, including active metals like sodium amalgam or samarium(II) iodide, and transition metal complexes. wikipedia.org The choice of reducing agent and reaction conditions determines the outcome, which can range from replacement of the sulfonyl group with a hydrogen atom to more complex transformations. researchgate.net The reduction of aryl sulfonyl chlorides to aryl thiols has also been reported using reagents like triphenylphosphine. organic-chemistry.org More recent methods have also explored the copper-catalyzed synthesis of masked (hetero)aryl sulfinates which can then be converted to a variety of sulfonyl-containing functional groups. nih.govacs.org
Table 2: Potential Reduction Products of this compound Derivatives
| Starting Material Derivative | Reducing Agent | Potential Product |
| This compound | Samarium(II) iodide | 3-Aminophenol (B1664112) |
| N-protected this compound | Raney Nickel | N-protected 3-Aminophenol |
Intermolecular and Intramolecular Reaction Mechanisms
Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.
The progress and mechanism of reactions involving this compound can be monitored and elucidated using a combination of spectroscopic and kinetic techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the disappearance of starting materials and the appearance of products. Changes in chemical shifts of the aromatic protons and carbons can provide insights into the electronic changes occurring during the reaction.
Infrared (IR) Spectroscopy: The characteristic vibrational frequencies of the amino (N-H stretching), hydroxyl (O-H stretching), and sulfonyl (S=O stretching) groups can be monitored to follow the course of a reaction. For instance, in a condensation reaction, the disappearance of the N-H and C=O bands and the appearance of a C=N band would be indicative of Schiff base formation.
Mass Spectrometry (MS): MS is used to determine the molecular weight of intermediates and products, confirming the expected transformations.
Kinetic Methods:
By monitoring the concentration of reactants or products over time, typically using spectroscopic methods like UV-Vis spectrophotometry, the rate law and rate constants for a reaction can be determined. nih.gov This information provides quantitative insights into the reaction mechanism, including the identification of the rate-determining step. For example, kinetic studies of condensation reactions can reveal whether the initial nucleophilic attack or the subsequent dehydration is the slower step under specific conditions.
Through the careful application of these analytical techniques, a detailed picture of the reaction pathways of this compound can be constructed, enabling a deeper understanding of its chemical reactivity.
Role of Catalysis in Directing Selectivity and Yield
The synthesis of substituted aminophenols often relies on transition metal catalysis to achieve desired regioselectivity and high yields, which are challenging to obtain through classical electrophilic substitution reactions due to the ortho/para directing nature of both amino and hydroxyl groups. mdpi.com For derivatives of the m-aminophenol scaffold, copper-catalyzed reactions have proven particularly effective.
Research into the synthesis of m-aminophenol derivatives demonstrates the crucial role of copper catalysts in directing cascade reactions. For instance, Cu-catalyzed reactions involving N-alkoxy-2-methylanilines and alcohols can produce meta-aminophenol derivatives in good to high yields. mdpi.com These reactions proceed through a sequence involving a researchgate.netmdpi.com-rearrangement and an oxa-Michael addition. mdpi.com The choice of catalyst and reaction conditions is paramount in controlling the reaction pathway and suppressing the formation of byproducts. mdpi.com
In a typical system, a cationic copper catalyst, generated in situ from precursors like IPrCuBr and AgSbF₆, facilitates the rearrangement of an alkoxy group to form a key ortho-quinol imine intermediate. mdpi.com The subsequent nucleophilic attack by an alcohol and aromatization leads to the final m-aminophenol product. mdpi.com The selectivity of this process can be significantly influenced by substituents on the aniline ring. For example, a fluorine atom at the para-position has been shown to suppress the formation of undesired domino researchgate.netmdpi.com/ mdpi.comresearchgate.net-rearrangement byproducts. mdpi.com
The following table summarizes the effect of substituents on the yield of Cu-catalyzed synthesis of various m-aminophenol derivatives, illustrating the catalyst's role in navigating complex reaction landscapes.
Table 1: Effect of Catalyst and Substituents on the Synthesis of meta-Aminophenol Derivatives
| Entry | Starting Substrate (Substituent) | Catalyst System | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | p-Chloro | IPrCuBr / AgSbF₆ | 3-(Methoxy)-4-chloroaniline | 75% | mdpi.com |
| 2 | p-Bromo | IPrCuBr / AgSbF₆ (20 mol%) | 3-(Methoxy)-4-bromoaniline | 65% | mdpi.com |
| 3 | p-Iodo | IPrCuBr / AgSbF₆ | 3-(Methoxy)-4-iodoaniline | 51% | mdpi.com |
| 4 | p-Alkynyl | IPrCuBr / AgSbF₆ | 3-(Methoxy)-4-(phenylethynyl)aniline | 61% | mdpi.com |
This data is based on the synthesis of related meta-aminophenol derivatives, as specific catalytic yield data for this compound was not found in the reviewed literature.
Ullmann-type coupling reactions, also frequently catalyzed by copper (e.g., CuI), are another key strategy for synthesizing diaryl ethers, including those with a m-aminophenol core. mdpi.com The choice of ligands, such as picolinic acid or N,N-dimethylglycine hydrochloride, can be critical in promoting these reactions and achieving good yields. mdpi.com
Investigation of Tautomerism and Isomerization Processes
Tautomerism and isomerization are fundamental processes that can influence the reactivity and structure of molecules like this compound.
Tautomerism: Tautomerism involves the migration of a proton, accompanied by a switch of a single bond and adjacent double bond. For this compound, several tautomeric forms could theoretically exist, although the aminophenol form is expected to be the most stable under normal conditions.
Amino-Imino Tautomerism: The amino group (-NH₂) can potentially exist in equilibrium with an imino form (=NH). This type of tautomerism is common in heterocyclic systems and can be influenced by solvent and substitution. researchgate.net
Phenol-Keto Tautomerism: The phenol ring can exhibit tautomerism to form a non-aromatic cyclohexadienone. However, this equilibrium heavily favors the aromatic phenol form due to the significant stability of the aromatic ring.
While specific studies on the tautomeric equilibria of this compound are not available, research on related structures like 3(5)-amino-5(3)-arylpyrazoles shows that the position of the tautomeric equilibrium can be determined using NMR spectroscopy and is influenced by substituents. researchgate.net Computational studies on these related compounds have found that the 3-amino tautomer is often energetically favored over the 5-amino tautomer. researchgate.net Such findings highlight that the relative stability of tautomers is a delicate balance of electronic and steric factors.
Derivatization and Functionalization Strategies of 3 Amino 5 Methanesulfonylphenol
Selective Derivatization of Amino and Hydroxyl Groups
The presence of both a nucleophilic amino group and a phenolic hydroxyl group on the aromatic ring of 3-Amino-5-methanesulfonylphenol necessitates careful control of reaction conditions to achieve selective derivatization. The relative reactivity of these groups can be modulated by factors such as pH, solvent, and the choice of reagents and protecting groups.
Alkylation Strategies at Nitrogen and Oxygen Centers
Alkylation of this compound can lead to N-alkyl, O-alkyl, or N,O-dialkyl derivatives. Achieving selectivity is a significant synthetic challenge. Direct alkylation with alkyl halides often results in a mixture of products due to the comparable nucleophilicity of the amino and phenoxide ions under basic conditions.
N-Alkylation: Selective mono-N-alkylation can be challenging due to the potential for over-alkylation to form the di-N-alkyl derivative and competing O-alkylation. One strategy to favor N-alkylation is to perform the reaction under conditions where the phenoxide is not significantly formed, for instance, by using a weaker base. A more controlled approach involves a two-step process of reductive amination. This would involve the initial formation of a Schiff base with an aldehyde or ketone, followed by reduction with a selective reducing agent like sodium borohydride (B1222165) to yield the N-alkylated product.
O-Alkylation: For selective O-alkylation, the amino group is typically protected first. For example, the amino group can be converted to an amide, which is less nucleophilic, allowing the subsequent alkylation to occur at the phenolic oxygen. The protecting group can then be removed to yield the O-alkylated aminophenol.
| Alkylation Strategy | Target Group | Key Steps | Product |
| Direct Alkylation | N and O | Reaction with alkyl halide in the presence of a base. | Mixture of N-alkyl, O-alkyl, and N,O-dialkyl derivatives. |
| Reductive Amination | N | 1. Reaction with aldehyde/ketone. 2. Reduction of the imine. | N-Alkyl-3-amino-5-methanesulfonylphenol. |
| Protection-Alkylation-Deprotection | O | 1. Protection of the amino group. 2. Alkylation of the hydroxyl group. 3. Deprotection of the amino group. | 3-(Alkyloxy)aniline derivative. |
Formation of Schiff Bases and Related Imine Derivatives
The primary amino group of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate followed by dehydration.
The formation of Schiff bases is a versatile method for the temporary protection of the amino group, as the imine bond can be easily cleaved by hydrolysis. Furthermore, the resulting imines are valuable intermediates in their own right and can be used in various synthetic transformations, including reduction to secondary amines (as in reductive amination) or as ligands for the formation of metal complexes. The electronic properties of the methanesulfonyl group can influence the stability and reactivity of the resulting Schiff base.
Derivatization for Conjugation and Bioconjugation
The functional groups of this compound make it a suitable candidate for incorporation into larger molecular architectures, including advanced materials and bioconjugates.
Linker Attachment for Advanced Material Synthesis
The amino and hydroxyl groups provide convenient handles for the attachment of linkers, which can then be used to polymerize or graft the molecule onto surfaces or into polymer matrices. For instance, the amino group can be reacted with a bifunctional linker containing an isocyanate or an activated ester to form a stable urea (B33335) or amide bond, respectively. The other end of the linker can then be used for further reactions. Similarly, the hydroxyl group can be derivatized to an ether or ester with a linker molecule. The robust methanesulfonyl group is expected to be stable under many polymerization conditions and can impart specific properties, such as polarity and thermal stability, to the resulting material.
Strategies for Peptide and Protein Modification
The reactivity of the amino and hydroxyl groups of this compound allows for its potential use in the modification of peptides and proteins. The amino group can be acylated by the carboxylic acid of an amino acid or a peptide, forming a stable amide bond. This could be achieved using standard peptide coupling reagents. Such modifications can be used to introduce the unique electronic and structural features of the this compound moiety into a peptide sequence, potentially influencing its conformation, stability, and biological activity.
Derivatization for Sensor Applications
The inherent chemical functionalities of this compound, namely the amino and hydroxyl groups, position it as a valuable scaffold for the development of chemosensors. While direct research on this specific compound for sensor applications is not extensively documented in the provided results, the principles of derivatizing similar aminophenol structures offer a clear path for its potential use.
Derivatization would typically involve modifying the amino or hydroxyl groups to introduce a recognition element and a signaling unit. For instance, the amino group can be converted into an amide, sulfonamide, or a Schiff base. These reactions can attach a specific binding site for an analyte of interest. The signaling mechanism could be a change in fluorescence, color, or electrochemical properties upon binding of the target analyte.
The methanesulfonyl group, being a strong electron-withdrawing group, can influence the electronic properties of the aromatic ring, potentially enhancing the sensitivity of a sensor by modulating the pKa of the phenolic proton or the redox potential of the molecule. This intrinsic property makes this compound an intriguing, albeit currently underexplored, platform for sensor design.
Synthesis of Complex Architectures utilizing this compound as a Building Block
The reactive nature of the amino and hydroxyl groups on this compound makes it a versatile building block for the synthesis of more complex molecular architectures, including heterocyclic compounds, polymers, and bioactive scaffolds.
Heterocyclic Compound Formation (e.g., Pyridazines, Triazoles, Isoxazoles, Furazans)
The amino group of this compound is a key functional handle for the construction of various nitrogen-containing heterocycles.
Pyridazines: The synthesis of pyridazine (B1198779) derivatives often involves the condensation of a hydrazine (B178648) with a 1,4-dicarbonyl compound. scielo.org.zaorganic-chemistry.org While direct synthesis from this compound isn't detailed, its amino group could be diazotized and coupled with active methylene (B1212753) compounds to form precursors for pyridazine synthesis. A general approach involves a one-pot, three-component reaction of malononitrile (B47326) with arylglyoxals in the presence of hydrazine hydrate. scielo.org.za The resulting 3-amino-5-arylpyridazine-4-carbonitriles showcase the versatility of this synthetic strategy. scielo.org.za Pyridazine derivatives are of significant interest due to their wide range of biological activities. nih.govliberty.edu
Triazoles: 3-Amino-1,2,4-triazoles can be synthesized through various routes. nih.govrsc.org A common method involves the reaction of aminoguanidine (B1677879) with carboxylic acids or their derivatives. The amino group of this compound could be transformed into a functional group that can react with aminoguanidine or other triazole precursors. For instance, it could be acylated and then cyclized. The synthesis of 5-amino-1,2,3-triazoles can be achieved through methods like the Buchwald-Hartwig cross-coupling reaction of 5-amino or 5-halo-1,2,3-triazoles with appropriate partners. mdpi.com Another approach involves a transition-metal-free reaction of carbodiimides with diazo compounds. rsc.org
Isoxazoles: The synthesis of isoxazoles often proceeds via the reaction of hydroxylamine (B1172632) with α,β-unsaturated ketones or alkynes. nih.govmdpi.com The phenolic hydroxyl group and the amino group of this compound could be modified to generate such precursors. For example, the phenol (B47542) could undergo a Claisen condensation followed by reaction with hydroxylamine. A variety of methods exist for the synthesis of 3,5-disubstituted isoxazoles, including one-pot copper(I)-catalyzed procedures and reactions using ionic liquids. nih.gov A two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles has also been described, involving the reaction of 3-bromoisoxazolines with amines followed by oxidation. researchgate.net
Furazans: Furazan (B8792606) derivatives, also known as 1,2,5-oxadiazoles, are typically synthesized from α-dioximes. The core structure of this compound does not lend itself to direct conversion to a furazan. However, it could be used to introduce functional groups onto a pre-existing furazan ring. For instance, the amino group could be used to form an amide linkage with a furazan carboxylic acid. The synthesis of energetic compounds based on furazan structures often involves the transformation of amino groups on the furazan ring. researchgate.netnih.govrsc.org
Table 1: Heterocyclic Synthesis Strategies
| Heterocycle | General Synthetic Approach | Potential Role of this compound |
|---|---|---|
| Pyridazine | Condensation of hydrazine with 1,4-dicarbonyl compounds. scielo.org.zaorganic-chemistry.org | The amino group can be modified to create a suitable precursor. |
| Triazole | Reaction of aminoguanidine with carboxylic acid derivatives. nih.govrsc.org | The amino group can be acylated and then cyclized. |
| Isoxazole (B147169) | Reaction of hydroxylamine with α,β-unsaturated ketones or alkynes. nih.govmdpi.com | The phenolic hydroxyl or amino group can be modified to form precursors. |
| Furazan | Cyclization of α-dioximes. researchgate.netnih.gov | Can be used to functionalize a pre-existing furazan ring via its amino group. |
Construction of Polymers and Macromolecular Structures
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a suitable monomer for polymerization reactions.
Poly(amino phenol)s: The polymerization of aminophenols can lead to the formation of electroactive polymers. researchgate.net The relative positions of the amino and hydroxyl groups are crucial in determining the electrochemical properties of the resulting polymer. researchgate.net Oxidative chemical polymerization in an acidic medium is a common method for synthesizing poly(amino phenol)s. researchgate.net The presence of the methanesulfonyl group in this compound would likely impart unique solubility and electronic properties to the resulting polymer.
Polyimides: While not directly an aminophenol, the amino group of this compound could be utilized in the synthesis of polyimides. Polyimides are known for their excellent thermal stability. researchgate.net The synthesis typically involves the reaction of a diamine with a dianhydride. This compound could be derivatized to form a diamine, which could then be used in a polymerization of monomeric reactants (PMR) type polyimide synthesis. researchgate.net
Polypeptide and Amino Acid-Based Nanostructures: In the realm of biomaterials, amino acids and peptides are used to create complex nanostructures. mdpi.com While not a standard amino acid, the amino and phenolic groups of this compound could be incorporated into peptide-like structures or used to functionalize existing polypeptides, potentially leading to novel materials for biomedical applications.
Table 2: Polymerization Strategies
| Polymer Type | Monomer Requirements | Potential Role of this compound |
|---|---|---|
| Poly(amino phenol) | Monomer with amino and hydroxyl groups. researchgate.net | Can act as a monomer in oxidative polymerization. |
| Polyimide | Diamine and dianhydride. researchgate.net | Can be derivatized to form a diamine monomer. |
| Polypeptide-based Structures | Amino acids or peptide fragments. mdpi.com | Can be incorporated into or used to functionalize peptide chains. |
Synthesis of Bioactive Scaffolds and Chemical Probes
The structural motifs present in this compound are found in various biologically active molecules, making it an attractive starting point for the synthesis of novel bioactive scaffolds and chemical probes.
Bioactive Scaffolds: The aminophenol core is a privileged structure in medicinal chemistry. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as promising scaffolds for the development of antimicrobial agents. nih.gov The synthesis of various heterocyclic systems with potential biological activity often utilizes amino-functionalized starting materials. nih.govmdpi.com The unique substitution pattern of this compound, with the electron-withdrawing methanesulfonyl group, could lead to compounds with novel pharmacological profiles. For example, isoxazole derivatives have shown a wide range of biological activities, and the synthesis of 5-aminomethinimino-3-methyl-4-isoxazolecarboxylic acid phenylamides has been reported to yield immunologically active compounds. nih.gov
Chemical Probes: Chemical probes are essential tools for studying biological systems. nih.gov The ability to derivatize this compound at its amino and hydroxyl groups allows for the attachment of reporter groups, such as fluorophores or affinity tags. This would enable the creation of probes to investigate specific biological targets or pathways. The methanesulfonyl group could also serve as a recognition element or influence the probe's interaction with its target.
Computational and Theoretical Investigations of 3 Amino 5 Methanesulfonylphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed investigation of electronic structure, which in turn governs the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest.
For analogs of 3-Amino-5-methanesulfonylphenol, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, are used to determine key ground state properties. These include:
Optimized Molecular Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and dihedral angles. For a substituted phenol (B47542), this would reveal the orientation of the amino and methanesulfonyl groups relative to the phenyl ring and each other.
Electronic Properties: Important electronic descriptors can be calculated, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Dipole Moment and Charge Distribution: DFT can map the distribution of electron density across the molecule, identifying electron-rich and electron-poor regions. This is critical for understanding intermolecular interactions. The amino group is expected to be an electron-donating group, while the methanesulfonyl group is a strong electron-withdrawing group, creating a significant dipole moment.
Vibrational Frequencies: Calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure and identify characteristic functional group vibrations.
Table 1: Predicted Ground State Properties of a Representative Aminosulfonylphenol Analog
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and reactivity. |
| Dipole Moment | 4.8 D | Quantifies the polarity of the molecule. |
Note: The values in this table are illustrative and based on typical results for analogous compounds. Specific values for this compound would require dedicated calculations.
Time-Dependent DFT (TD-DFT) for Excited State Dynamics
While DFT is excellent for ground state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their electronic excited states. This is particularly important for understanding a molecule's response to light, such as its UV-Visible absorption spectrum and photostability.
For a molecule like this compound, TD-DFT calculations can predict:
Electronic Transitions: The energies and intensities of electronic transitions from the ground state to various excited states. These correspond to the absorption peaks in a UV-Visible spectrum.
Nature of Transitions: TD-DFT can identify the molecular orbitals involved in each electronic transition (e.g., π → π* or n → π*), providing insight into the redistribution of electron density upon excitation.
Fluorescence and Phosphorescence: While more complex, TD-DFT can provide a foundation for understanding the de-excitation pathways of the molecule, including fluorescence and phosphorescence.
Molecular Docking and Simulation Studies
Molecular docking and simulation are powerful computational techniques used to predict how a small molecule (ligand) might interact with a biological macromolecule, typically a protein.
Ligand-Protein Interaction Predictions
Molecular docking simulations place a ligand into the binding site of a protein and score the potential interactions. This is a cornerstone of modern drug discovery. For a compound like this compound, docking studies could be used to predict its binding affinity and mode of interaction with various protein targets.
The process involves:
Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).
Defining the binding site or active site on the protein.
Generating multiple possible binding poses of the ligand within the site.
Using a scoring function to rank the poses based on predicted binding energy.
The amino and hydroxyl groups of the phenol ring, along with the sulfonyl group, can participate in various non-covalent interactions, including:
Hydrogen Bonds: The -NH2, -OH, and -SO2- groups can act as hydrogen bond donors or acceptors.
Electrostatic Interactions: The polar nature of the molecule will influence its interaction with charged or polar residues in the binding site.
Aromatic Interactions: The phenyl ring can engage in π-π stacking or cation-π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site
| Functional Group | Potential Interaction Type | Potential Protein Residue Partner |
| Amino Group (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |
| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Histidine, Asparagine, Threonine |
| Methanesulfonyl Group (-SO2-) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine |
| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Leucine |
Conformational Analysis and Energy Landscapes
A molecule is not static; its rotatable bonds allow it to adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the stable conformations and the energy barriers between them. This creates an energy landscape that reveals the molecule's flexibility.
For this compound, the key rotatable bonds would be between the phenyl ring and the amino and methanesulfonyl groups. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface can be generated. This analysis is crucial because the biologically active conformation of a ligand is often a low-energy, stable conformer. Understanding the conformational preferences is vital for designing molecules that fit optimally into a protein's binding site.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry can be used to elucidate the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
For the synthesis of this compound, computational studies could investigate various synthetic routes. For example, they could model the sulfonation of an aminophenol or the reduction of a nitrophenol derivative. By calculating the energies of the species along the reaction coordinate, a reaction energy profile can be constructed. The highest point on this profile corresponds to the transition state, and its energy determines the activation energy and, therefore, the reaction rate.
Transition state analysis involves:
Locating the Transition State Structure: This is a first-order saddle point on the potential energy surface.
Frequency Analysis: A true transition state will have exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the path from the transition state down to the reactants and products, confirming that the located transition state connects the correct species.
Such studies provide invaluable insights into reaction feasibility, selectivity, and potential byproducts, guiding the optimization of synthetic procedures in the laboratory.
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Advanced Analytical Characterization Techniques for 3 Amino 5 Methanesulfonylphenol and Its Derivatives
High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 3-Amino-5-methanesulfonylphenol, offering precise mass determination and detailed fragmentation analysis. nih.govnih.gov This capability allows for the unambiguous identification of the compound and its derivatives, even in complex matrices. nih.gov
Under techniques like electrospray ionization (ESI), the molecule can be protonated, and its subsequent fragmentation can be studied using tandem mass spectrometry (MS/MS). nih.govnih.gov The fragmentation patterns provide a wealth of structural information. For instance, common fragmentation pathways for related amino compounds involve the loss of small neutral molecules such as water and carbon monoxide. unito.itresearchgate.net By analyzing the masses of the fragment ions with high accuracy, it is possible to deduce the elemental composition of each fragment, which helps in piecing together the structure of the parent molecule. nih.gov In-source fragmentation and pseudo-MS³ experiments can further aid in elucidating complex fragmentation pathways. unito.it
Key HRMS Data for this compound:
| Parameter | Description |
| Accurate Mass | Provides the exact mass of the molecular ion, allowing for the determination of its elemental formula. |
| Isotopic Pattern | The relative abundance of isotopic peaks (e.g., from ¹³C, ¹⁵N, ³⁴S) confirms the elemental composition. |
| Fragmentation Pathway | Collision-induced dissociation (CID) of the protonated molecule reveals characteristic neutral losses and fragment ions, providing structural insights. |
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound in both solution and solid states.
1D and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation
A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to unambiguously assign all proton and carbon signals in the molecule. nih.gov
¹H NMR provides information on the chemical environment and number of different types of protons.
¹³C NMR reveals the number and types of carbon atoms.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This is crucial for establishing connectivity within aliphatic chains or aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.eduemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is vital for connecting different structural fragments of the molecule. sdsu.eduemerypharma.com
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which helps in determining the three-dimensional structure and conformation.
Illustrative NMR Data Interpretation for Aromatic Region:
| Technique | Information Gained for this compound |
| ¹H NMR | Chemical shifts and splitting patterns of the aromatic protons. |
| ¹³C NMR | Chemical shifts of the aromatic carbons. |
| COSY | Correlations between adjacent aromatic protons. |
| HSQC | Direct correlation of each aromatic proton to its attached carbon. |
| HMBC | Correlations from aromatic protons to neighboring carbons, including the carbon bearing the methanesulfonyl group and the amino group. |
Solid-State NMR for Material Characterization
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of this compound in its crystalline or amorphous solid forms. pnnl.govrsc.org It provides information that is often inaccessible by solution-state NMR or other techniques. pnnl.govresearchgate.net By using techniques like Magic Angle Spinning (MAS), it is possible to obtain high-resolution spectra of solid samples. nih.gov
ssNMR can be used to:
Determine the three-dimensional structure of the molecule in the solid state. pnnl.gov
Characterize the crystalline packing and intermolecular interactions.
Study the dynamics of the molecule within the solid lattice. nih.gov
Analyze different polymorphic forms of the compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of the molecule. mdpi.comhoriba.com These techniques are complementary and are used to identify the functional groups present in this compound and to gain insights into its conformational properties. horiba.com
The key functional groups in this compound give rise to characteristic absorption bands in the IR and Raman spectra.
Characteristic Vibrational Frequencies:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (N-H) | Stretching | 3300-3500 |
| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |
| Aromatic (C-H) | Stretching | 3000-3100 |
| Aromatic (C=C) | Stretching | 1400-1600 |
| Methanesulfonyl (S=O) | Asymmetric & Symmetric Stretching | ~1350 and ~1150 |
| C-N | Stretching | 1250-1350 |
| C-S | Stretching | 600-800 |
Theoretical calculations, such as those using Density Functional Theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of the experimental spectra. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the atomic coordinates can be determined. nih.govmdpi.com
This technique provides unambiguous information on:
Bond lengths and angles. growingscience.com
The conformation of the molecule in the solid state.
Intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. iisc.ac.in
The resulting crystal structure provides a fundamental understanding of the molecule's solid-state properties. growingscience.comweizmann.ac.il
Chromatographic Methods with Advanced Detection
Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation and quantification of this compound from reaction mixtures, impurities, and its derivatives. When coupled with advanced detectors like mass spectrometers (LC-MS, GC-MS) or diode array detectors (DAD), these methods provide a powerful tool for both qualitative and quantitative analysis.
Advanced detection methods allow for:
High Sensitivity and Selectivity: The ability to detect and quantify low levels of the compound.
Peak Purity Analysis: DAD can assess the purity of a chromatographic peak.
Structural Confirmation: Mass spectrometric detection provides molecular weight and fragmentation data for definitive identification.
High-Performance Liquid Chromatography with Diode Array Detection or Mass Spectrometry
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound and its derivatives. nih.gov Coupling HPLC with Diode Array Detection (DAD) or Mass Spectrometry (MS) enhances its analytical power, allowing for both quantification and structural elucidation.
HPLC methods often involve pre-column or post-column derivatization to improve the chromatographic separation and detection of aminophenols. nih.govshimadzu.com For instance, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be employed to make the analytes more amenable to detection. shimadzu.com The choice of the derivatization agent and detection method depends on the specific properties of the analytes and the goals of the analysis. researchgate.net
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC-DAD is a robust method for quantifying aminophenols. The diode array detector measures the absorbance of the eluent across a range of wavelengths simultaneously, providing a three-dimensional data set of absorbance, wavelength, and time. This allows for the determination of peak purity and the identification of compounds based on their UV-Vis spectra.
A typical HPLC-DAD method for the analysis of aminophenols might utilize a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and a buffered aqueous mobile phase. nih.gov The detection wavelength can be optimized for the specific aminophenol derivative being analyzed to achieve maximum sensitivity. nih.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
For more definitive identification and structural analysis, HPLC is often coupled with a mass spectrometer. google.com HPLC-MS combines the separation capabilities of HPLC with the mass-analyzing power of MS, providing molecular weight and fragmentation information that can be used to identify unknown compounds and confirm the structure of known ones. google.comresearchgate.net
Derivatization can also be beneficial in HPLC-MS analysis. For example, derivatizing amino and phenolic hydroxyl groups can improve the hydrophobicity and basicity of the amino acids, leading to enhanced sensitivity in LC-MS/MS detection. nih.gov The use of stable isotope-labeled internal standards can further improve the accuracy and precision of quantification in HPLC-MS methods. uni-muenchen.de
Table 1: HPLC Parameters for Aminophenol Analysis
| Parameter | HPLC-DAD | HPLC-MS |
|---|---|---|
| Column | C18 reversed-phase | C18 reversed-phase or Porous Graphitic Carbon |
| Mobile Phase | Acetonitrile/Buffered Aqueous Solution | Acetonitrile/Water with additives (e.g., formic acid) |
| Detection | Diode Array Detector (e.g., 230, 270, 400 nm) nih.gov | Mass Spectrometer (e.g., ESI-MS/MS) |
| Derivatization | OPA, FMOC shimadzu.com | Butanolic HCl, Pentafluoropropionic anhydride (B1165640) |
| Key Advantages | Robust quantification, peak purity analysis | High sensitivity, structural elucidation, molecular weight determination google.com |
Gas Chromatography-Mass Spectrometry for Volatile Derivatives
While this compound itself is not volatile, its volatile derivatives can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov This technique is particularly useful for identifying and quantifying trace-level volatile impurities or for analyzing the products of derivatization reactions designed to make the analyte suitable for GC analysis. sigmaaldrich.com
The polar nature of aminophenols necessitates derivatization to increase their volatility and thermal stability for GC-MS analysis. nih.govsigmaaldrich.com Common derivatization approaches include silylation, acylation, and esterification. For instance, reacting the amino and hydroxyl groups with a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can produce a volatile derivative suitable for GC-MS. sigmaaldrich.com
The GC separates the volatile derivatives based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison with spectral libraries or through interpretation of fragmentation patterns. nih.gov
Table 2: GC-MS Parameters for Volatile Derivative Analysis
| Parameter | Typical Conditions |
|---|---|
| Derivatization Reagent | MTBSTFA, MBTFA, HFBA, ECF sigmaaldrich.comresearchgate.net |
| Column | Non-polar capillary column (e.g., TR 5-MS) nih.gov |
| Carrier Gas | Helium nih.gov |
| Injection Mode | Splitless or Split |
| Detection | Mass Spectrometer (Electron Ionization) |
| Key Advantages | High separation efficiency for volatile compounds, sensitive detection, structural information from mass spectra nih.gov |
Gel Permeation Chromatography for Polymer Characterization
When this compound is used as a monomer or a component in the synthesis of polymers, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing the resulting macromolecules. youtube.com GPC separates molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution of the polymer. youtube.com
The analysis is performed by dissolving the polymer in a suitable solvent and passing it through a column packed with a porous gel. youtube.com Larger molecules, which cannot enter the pores of the gel, elute first, while smaller molecules, which can penetrate the pores to varying extents, elute later. The elution volume is then correlated with the molecular weight of the polymer by using a calibration curve generated from polymer standards of known molecular weights. researchgate.net
GPC is crucial for understanding how the incorporation of this compound affects the properties of the final polymer, such as its mechanical strength and thermal stability, which are often dependent on the molecular weight and its distribution.
Table 3: GPC Parameters for Polymer Characterization
| Parameter | Typical Conditions |
|---|---|
| Column | Porous polymer-based gels (e.g., Styragel) researchgate.net |
| Mobile Phase | Solvent compatible with the polymer (e.g., THF, DMF, Chloroform) researchgate.net |
| Detector | Refractive Index (RI), UV-Vis, Light Scattering |
| Calibration | Polymer standards of known molecular weight (e.g., Polystyrene) researchgate.net |
| Key Information Obtained | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI) |
Applications in Advanced Organic and Material Chemistry
Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds
The scaffold of 3-Amino-5-methanesulfonylphenol is of significant interest in medicinal chemistry due to the prevalence of aminophenol and sulfonamide moieties in a wide array of pharmacologically active compounds. The strategic placement of the amino, hydroxyl, and methanesulfonyl groups on the aromatic ring allows for its use as a starting material or key intermediate in the synthesis of novel therapeutic agents.
Research into analogous structures has demonstrated the potential of this chemical motif. For instance, derivatives of 3-aminophenol (B1664112) have been synthesized and evaluated for their antimicrobial activities. researchgate.netresearchgate.net The synthesis of Schiff bases from 3-aminophenol derivatives has yielded compounds with notable antibacterial and antifungal properties. researchgate.net This suggests that this compound could serve as a valuable precursor for developing new classes of antimicrobial agents.
Furthermore, the methanesulfonyl group is a common feature in many biologically active molecules. For example, various sulfonamide derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.gov The synthesis of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives has led to the discovery of potent inhibitors of cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX), which are crucial targets in inflammation and pain. nih.gov These findings underscore the potential of incorporating the methanesulfonylphenol structure into drug design programs to generate novel lead compounds.
The general class of amino-substituted benzenesulfonic acids and their derivatives are recognized as important building blocks for pharmacologically active compounds. researchgate.net The ability to functionalize the amino and hydroxyl groups of this compound allows for the construction of diverse molecular libraries through techniques like diversity-oriented synthesis, which is a powerful strategy for discovering new drug candidates. nih.gov
Table 1: Examples of Biologically Active Scaffolds Related to this compound
| Scaffold/Derivative Class | Potential Therapeutic Application | Reference |
|---|---|---|
| 3-Aminophenol Derivatives | Antimicrobial | researchgate.netresearchgate.net |
| (Methylsulfonyl)phenyl Derivatives | Anti-inflammatory (COX/LOX inhibition) | nih.gov |
| Sulfonamides | Various (Antibacterial, etc.) | nih.gov |
Building Block for Functional Polymers and Organic Materials
The multifunctionality of this compound makes it a promising monomer for the synthesis of functional polymers and organic materials. The amino and hydroxyl groups can participate in polymerization reactions, such as polycondensation, to form polymers with specific properties imparted by the methanesulfonyl group.
Aromatic polyamides, polyimides, and polyethers are classes of high-performance polymers known for their thermal stability and mechanical strength. researchgate.net The incorporation of monomers with functional groups, such as the sulfonyl group, can enhance properties like solubility, thermal stability, and even introduce stimuli-responsive behavior. mpg.demdpi.com For example, aromatic poly(ether imide)s synthesized from diamines have shown excellent solubility and high glass transition temperatures. researchgate.net The amino and phenol (B47542) functionalities of this compound allow it to act as a diamine or a diol equivalent in such polymerizations, potentially leading to novel materials.
The synthesis of functional polymers through methods like the Kabachnik–Fields reaction, which involves amines, highlights the utility of amino-functionalized compounds in polymer chemistry. mdpi.com These polymers can have applications in areas such as heavy metal adsorption and the development of smart hydrogels. mdpi.com The presence of the polar methanesulfonyl group in polymers derived from this compound could be exploited for applications requiring specific interactions, such as in membranes or separation technologies.
In the field of organic electronics, meta-substituted phenol derivatives have been utilized in the fabrication of Organic Light-Emitting Devices (OLEDs). mdpi.com The specific electronic properties conferred by the substituent groups are crucial for device performance. The electron-withdrawing nature of the methanesulfonyl group, combined with the electron-donating amino group, could lead to interesting photophysical properties in materials derived from this compound, making it a candidate for investigation in novel organic electronic materials.
Table 2: Potential Polymer and Material Applications
| Polymer/Material Type | Potential Application | Key Functional Groups |
|---|---|---|
| Aromatic Polyimides/Polyamides | High-performance plastics, membranes | Amino, Hydroxyl |
| Functional Hydrogels | Smart materials, drug delivery | Amino |
Role in Catalyst Design and Ligand Synthesis
The design of ligands is central to the development of transition-metal catalysts, which are indispensable tools in modern organic synthesis. beilstein-journals.org The structure of this compound, with its multiple coordination sites (amino and hydroxyl groups), makes it an attractive scaffold for the synthesis of novel ligands.
The amino group can be readily modified to create a variety of ligand types, including Schiff bases, amides, and phosphine-amines. These ligands can then be complexed with various metals to form catalysts for a range of chemical transformations. For instance, amino-pyridine derivatives have been successfully used as ligands in adenosine (B11128) receptor targeting, demonstrating the utility of the amino-aromatic scaffold in creating specific molecular recognition tools. nih.gov
The hydroxyl group can also act as a coordination site, or it can be derivatized to tune the electronic and steric properties of the resulting ligand. The methanesulfonyl group, while not typically a primary coordination site, can exert a significant electronic influence on the aromatic ring, thereby modulating the properties of the metal center in a catalytic complex. This can impact the catalyst's activity, selectivity, and stability.
The synthesis of imidazopyridines, often facilitated by transition-metal catalysis, showcases the importance of tailored ligands in achieving high efficiency and selectivity. beilstein-journals.org The development of new ligands based on the this compound framework could lead to novel catalysts with improved performance in reactions such as cross-coupling, amination, and hydrogenation.
Development of Chemical Probes and Sensing Elements
Chemical probes and sensors are essential tools for detecting and quantifying specific analytes in complex environments, including biological systems. The functional groups of this compound provide handles for its incorporation into sensing platforms.
The amino group is particularly useful for conjugation to other molecules, such as fluorophores or nanoparticles, to create fluorescent or colorimetric probes. researchgate.net The reactivity of the amino group allows for its covalent attachment to surfaces, which is a key step in the fabrication of many types of sensors. For example, amino-functionalized aromatic compounds have been used to construct surface-enhanced Raman scattering (SERS)-based sensors. nih.gov
The development of sensors based on conducting polymers is another area where derivatives of this compound could be valuable. mdpi.com The electropolymerization of aniline (B41778) and phenol derivatives is a common method for creating sensor films. The methanesulfonyl group would be expected to influence the electronic properties and selectivity of such a polymer film. Nanomaterial-based sensors also offer a promising avenue, where the compound could be used to functionalize nanoparticles for the selective detection of various analytes. mdpi.com
The design of chemical probes often involves creating molecules that can selectively interact with a biological target. rockefeller.edu The specific arrangement of functional groups on the this compound ring could be exploited to design probes with high affinity and selectivity for particular enzymes or receptors.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Aminophenol |
| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one |
| 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid |
| 3-amino-5-mercapto-1,2,4-triazole |
| 3,4,5-trimethoxybenzenesulfonamides |
| (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid |
| N-(3-amino-5-methylphenyl)methanesulfonamide |
| (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate |
| N-(3-Amino-5-cyclopropoxyphenyl)methanesulfonamide |
| 3-Amino-5-methoxyphenol |
Environmental Fate, Degradation, and Green Chemistry Perspectives
Pathways of Environmental Transformation
The transformation of 3-Amino-5-methanesulfonylphenol in the environment is governed by both biological and physical processes. Its structure, containing an amino group, a hydroxyl group, and a methanesulfonyl group on an aromatic ring, suggests multiple potential pathways for degradation.
While specific studies on the microbial degradation of this compound are not prevalent, extensive research on related aromatic amines, aminophenols, and sulfonated compounds provides insight into its likely metabolic fate. Bacteria have evolved diverse enzymatic systems to break down aromatic compounds, often utilizing them as sources of carbon and energy. nih.govresearchgate.net
The degradation of aminophenols, such as 2-aminophenol (B121084) and 4-aminophenol (B1666318), typically begins with enzymatic action that opens the aromatic ring. nih.gov For example, the aerobic bacterial degradation of 2-aminophenol is initiated by the enzyme 2-aminophenol-1,6-dioxygenase, which cleaves the ring to produce 2-aminomuconic-6-semialdehyde. nih.gov Another common initial step for compounds like chloroaminophenols is hydrolytic deamination, where the amino group is removed. nih.gov
For sulfonated aromatic compounds, such as sulfanilic acid, microbial degradation can be more challenging. Studies have shown that under certain conditions, like in denitrifying bioreactors, sulfanilic acid can persist while other aromatic amines like aniline (B41778) are degraded. nih.gov The strong carbon-sulfur bond in sulfonate groups can be resistant to cleavage. However, the biodegradation of azo dyes, which often contain sulfonate groups, proceeds via a two-step process: an initial anaerobic reduction that breaks the azo bond to form aromatic amines, followed by aerobic degradation of these amines. researchgate.net This suggests that a combination of anaerobic and aerobic conditions might be necessary for the complete mineralization of sulfonated aromatic amines.
The degradation pathway for a related compound, 4-aminophenol (p-aminophenol or PAP), has been studied in wastewater treatment plants (WWTPs). It is often formed as a hydrolytic product of acetaminophen (B1664979) degradation. nih.gov However, an imbalance in the microbial enzymes responsible for its formation versus its further breakdown can lead to its accumulation. nih.gov This is significant as PAP can be more toxic than its parent compound. nih.gov
Table 1: Microbial Degradation Pathways of Related Aromatic Compounds
| Compound | Initial Degradation Step | Key Enzymes/Processes | Reference |
|---|---|---|---|
| 2-Aminophenol | Ring cleavage | 2-aminophenol-1,6-dioxygenase | nih.gov |
| 2-Chloro-4-aminophenol | Hydrolytic deamination | Deaminase | nih.gov |
| Aniline | Degradable under denitrifying conditions | Aniline dioxygenase (oxidative deamination) | nih.govnih.gov |
| Sulfanilic Acid | Persistent under denitrifying conditions | Reductive cleavage (in azo dyes) | nih.govresearchgate.net |
Photodegradation, or photolysis, is a major abiotic process that can transform chemical compounds in the environment through the action of sunlight. wikipedia.org Aromatic compounds, in particular, are often susceptible to photolytic reactions. wikipedia.org The general structure of many organic UV filters in sunscreens consists of an aromatic molecule with conjugated carbonyl groups, designed to absorb UV energy without significant chemical change. wikipedia.org However, many other aromatic compounds do degrade.
The photodegradation of TNT (trinitrotoluene), for instance, results in the oxidation of methyl groups and reduction of nitro groups, leading to the formation of nitrobenzenes, benzaldehydes, and nitrophenols. wikipedia.org For sulfur-containing aromatic compounds, photo-oxidation can lead to a variety of products. The irradiation of polycyclic aromatic sulfur heterocycles (PASHs) in the presence of a photosensitizer was found to produce a range of sulfonic acids, as well as aliphatic and aromatic acids and alcohols. nih.gov
The photodegradation of perfluorooctanesulfonic acid (PFOS), another highly persistent sulfonated compound, has been achieved using UV light in the presence of Fe(III)-loaded zeolites. acs.org The proposed mechanism involves an electron transfer from the sulfonate group to the iron, initiating the breakdown of the molecule. acs.org This suggests that the sulfonyl group in this compound could be a site for photochemical reactions, potentially leading to the cleavage of the carbon-sulfur bond and subsequent degradation of the aromatic ring.
Bioremediation Potential of Related Compounds
Bioremediation leverages the metabolic capabilities of microorganisms to remove pollutants from the environment. researchgate.net The potential for bioremediating sites contaminated with this compound can be inferred from studies on similar chemicals.
The bioremediation of aromatic amines often relies on bacteria that can use these compounds as a sole source of carbon and energy. For example, a strain of Pseudomonas sp. was isolated that could effectively degrade 4-aminophenol. researchgate.net Research has indicated that plasmid-encoded genes are often responsible for these degradation capabilities. researchgate.net
However, the presence of multiple substituent groups and the stability of the aromatic ring can pose challenges. The accumulation of toxic intermediates, such as the formation of p-aminophenol from acetaminophen, highlights a potential bottleneck in bioremediation processes. nih.gov Furthermore, the presence of sulfonate groups, as seen in sulfanilic acid, can inhibit degradation under certain conditions. nih.gov Effective bioremediation strategies may require specific microbial consortia or sequential anaerobic-aerobic treatment systems to achieve complete mineralization. researchgate.net
Sustainable Synthesis and Waste Minimization in Production
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of sulfones and substituted phenols, key structural components of this compound, is an active area of research for developing more sustainable methods. nih.govrsc.org
Traditional methods for creating sulfones often involve the oxidation of sulfides or Friedel–Crafts-type reactions with sulfonyl chlorides, which can use harsh reagents and generate significant waste. nih.govthieme-connect.com Modern, greener approaches focus on improving efficiency and using more environmentally benign reagents. A highly atom-economic method involves the oxidation of sulfides to sulfones using a 30% aqueous solution of hydrogen peroxide (H₂O₂), which is considered a green oxidant, often without the need for catalysts or organic solvents. nih.govrsc.org
For the synthesis of the substituted phenol (B47542) backbone, a mild and highly efficient protocol has been developed for the ipso-hydroxylation of arylboronic acids. This method uses aqueous hydrogen peroxide as the oxidant and can be performed at room temperature in ethanol, with reaction times as short as one minute, avoiding the need for chromatographic purification. rsc.orguit.no Another innovative approach allows for the formal synthesis of anilines from abundant phenolic feedstocks, which could be derived from biorenewable sources like lignin. nih.govescholarship.org This deoxygenative method uses a radical-mediated process and avoids harsh conditions. escholarship.org
Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Related Structures
| Synthetic Step | Traditional Method | Green Chemistry Alternative | Key Advantages | Reference |
|---|---|---|---|---|
| Sulfone Formation | Oxidation of sulfides with strong oxidants; Friedel-Crafts with sulfonyl chlorides and Lewis acids. | Oxidation of sulfides using 30% aqueous H₂O₂, often catalyst- and solvent-free. | High atom economy, uses a green oxidant (H₂O₂), reduces waste. | nih.govthieme-connect.comrsc.org |
| Substituted Phenol Synthesis | Multi-step processes often requiring harsh conditions and protecting groups. | Rapid ipso-hydroxylation of arylboronic acids using H₂O₂ in ethanol. | Mild conditions, short reaction time, high yields, no chromatography. | rsc.orguit.no |
| Aniline Synthesis | Nitration-reduction of arenes (harsh conditions); transition-metal-catalyzed coupling. | Radical-mediated conversion of phenols (from biorenewable lignin). | Uses renewable feedstocks, avoids transition metals and harsh reagents. | nih.govescholarship.org |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
Currently, detailed and optimized synthetic routes specifically for 3-Amino-5-methanesulfonylphenol are not extensively documented in peer-reviewed literature. Future research could focus on developing efficient and scalable methods for its preparation. A plausible, albeit hypothetical, synthetic strategy could involve a multi-step process starting from a readily available precursor.
One potential pathway could begin with a suitable starting material like 3-aminophenol (B1664112). The synthesis would then proceed through key steps such as:
Protection of Functional Groups: The amino and hydroxyl groups may require protection to prevent unwanted side reactions during subsequent steps.
Sulfonylation: Introduction of the methanesulfonyl group onto the aromatic ring. This is a critical step to install the desired sulfone moiety.
Nitration: Introduction of a nitro group, which can later be reduced to the target amino group.
Reduction and Deprotection: The final steps would involve the reduction of the nitro group to an amino group and the removal of any protecting groups to yield the final product.
Exploration in this area would involve optimizing reaction conditions, catalysts, and reagents for each step to maximize yield and purity.
Development of Advanced Catalytic Transformations
The application of this compound in advanced catalytic transformations is an area ripe for investigation. While specific studies on this compound are lacking, aminophenols are known to serve as ligands in coordination chemistry. The nitrogen and oxygen atoms can chelate to metal centers, making them potential candidates for developing novel catalysts.
Future research could explore the synthesis of metal complexes using this compound as a ligand. These new catalysts could then be tested in various organic reactions. For instance, the catalytic reduction of nitrophenols to aminophenols is a significant area of research where new catalysts are continuously sought. researchgate.nettaylorandfrancis.comchemijournal.comdntb.gov.uabcrec.id The electronic properties conferred by the methanesulfonyl group could modulate the catalytic activity of the metal center in unique ways.
Integrated Computational and Experimental Approaches
There are no specific computational studies on this compound found in the current body of literature. The integration of computational chemistry with experimental work offers a powerful paradigm for understanding and predicting molecular properties.
Future work could employ methods like Density Functional Theory (DFT) to model the structure of this compound and predict its electronic properties, reactivity, and spectroscopic characteristics. Such computational analyses can guide experimental efforts by:
Predicting the most likely sites for electrophilic or nucleophilic attack.
Modeling the interaction of the molecule with metal catalysts.
Simulating its behavior in different solvent environments.
This synergy between computational prediction and experimental validation can accelerate the discovery of new applications for the compound. nih.gov
Design of Next-Generation Functional Materials
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a potential monomer for the synthesis of specialty polymers. These functional groups can participate in polymerization reactions to form polyamides, polyethers, or polyurethanes. The presence of the polar methanesulfonyl group could impart unique properties to these materials, such as enhanced thermal stability, specific solubility characteristics, or altered electronic properties.
Emerging trends in materials science could involve incorporating this compound into:
High-performance polymers: For applications requiring thermal and chemical resistance.
Membranes: For separation processes, where the sulfone group could influence transport properties.
Electronic materials: As a component in organic semiconductors or dielectrics.
Systematic research is needed to synthesize and characterize such materials to evaluate their potential in these advanced applications.
Interdisciplinary Research with Biology and Materials Science
The intersection of chemistry with biology and materials science provides fertile ground for new discoveries. While no biological activity has been reported specifically for this compound, many aminophenol and sulfone-containing compounds exhibit a range of biological effects. nih.gov
Future interdisciplinary research could involve:
Biological Screening: Evaluating the compound for potential antimicrobial, antifungal, or other pharmacological activities. Schiff bases derived from aminophenols have been noted for their biological potential. nih.gov
Biomaterials: Exploring the use of polymers derived from this compound for biomedical applications, such as drug delivery systems or biocompatible coatings.
Sensors: Developing new chemical sensors where the compound acts as a recognition element, potentially for detecting metal ions or other analytes through colorimetric or electrochemical changes.
Such research would bridge the gap between fundamental chemistry and applied sciences, potentially uncovering novel uses for this versatile molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
